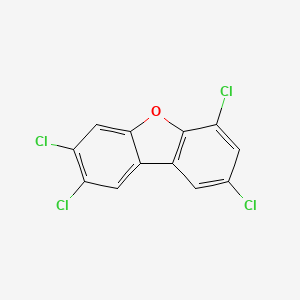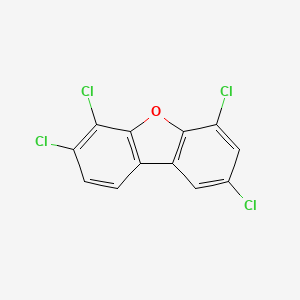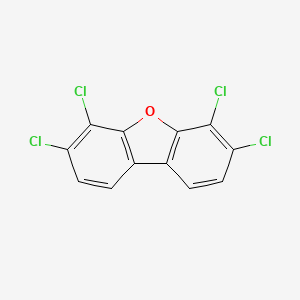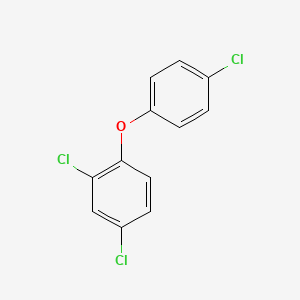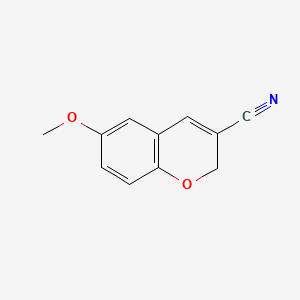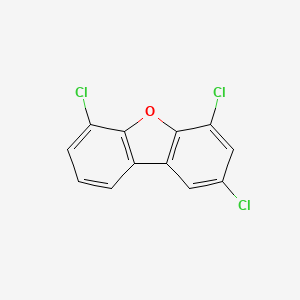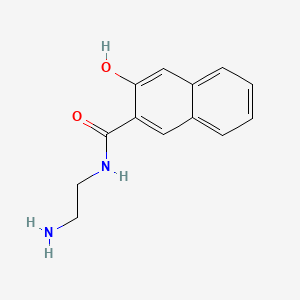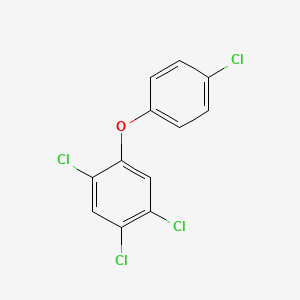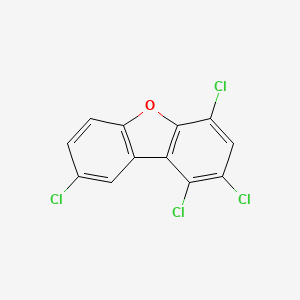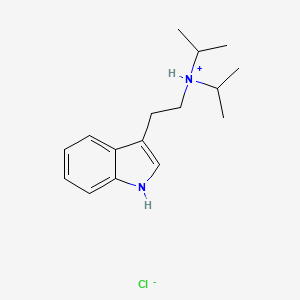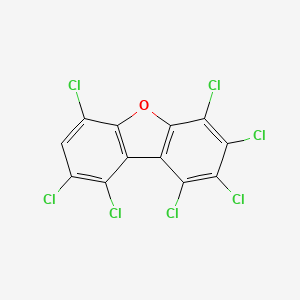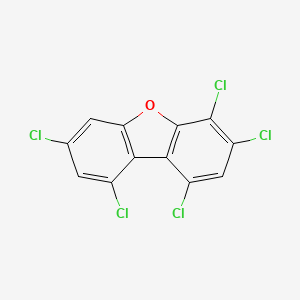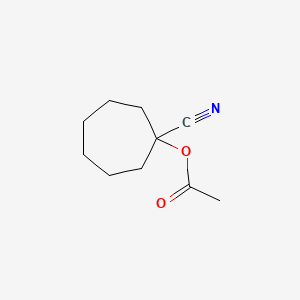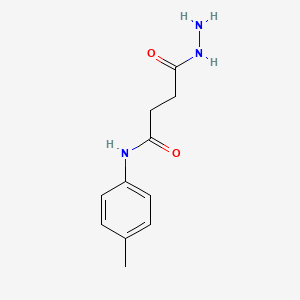
4-hydrazino-N-(4-methylphenyl)-4-oxobutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-hydrazino-N-(4-methylphenyl)-4-oxobutanamide, also known as HMO, is a small molecule that has been studied extensively for its ability to interact with proteins and modulate their activity. HMO is a member of the hydrazone family of compounds, which are characterized by the presence of a hydrazone bridge between two aryl groups. HMO has been shown to have a variety of biological activities, including anti-inflammatory, anti-oxidant, and anti-cancer effects. In addition, HMO has been studied for its potential use in drug development, as it can be used to target specific proteins and modulate their activity.
Scientific Research Applications
Heterocyclic Compound Synthesis
4-Hydrazino-N-(4-methylphenyl)-4-oxobutanamide and its derivatives serve as key intermediates in the synthesis of a variety of heterocyclic compounds, such as pyridazinones, pyrrolones, and pyrazolones. These compounds are synthesized through cyclization reactions starting from hydrazides, which are prepared by reacting furanones with hydrazine hydrate. Depending on the reaction conditions, these intermediates can be transformed into N'-benzoyl 4-oxobutanhydrazides or directly into the heterocyclic compounds, showcasing the chemical versatility of 4-hydrazino derivatives in creating complex molecular structures with potential for diverse applications (Soliman et al., 2022).
Catalytic Conjugate Addition Reactions
In the field of organic synthesis, 4-oxobutenamides, closely related to 4-hydrazino-N-(4-methylphenyl)-4-oxobutanamide, have been used in rhodium-catalyzed conjugate addition reactions with arylboronic acids. These reactions are characterized by high regio- and enantioselectivity, producing oxobutanamides that can be further modified. This demonstrates the utility of 4-hydrazino derivatives as intermediates in selective synthesis processes, enabling the construction of complex molecules with high precision (Zigterman et al., 2007).
Derivatization for Mass Spectrometry Analysis
A modified Girard derivatizing reagent, closely related to 4-hydrazino-N-(4-methylphenyl)-4-oxobutanamide, enhances the sensitivity and specificity of electrospray ionization tandem mass spectrometry (ESI-MS/MS) for the analysis of aldehydes and ketones. This adaptation demonstrates the role of 4-hydrazino derivatives in analytical chemistry, improving the detection and profiling of various biomolecules in clinical samples, thereby aiding in disease diagnosis and metabolic studies (Johnson, 2007).
Anticancer Research
4-Hydrazinylphenyl benzenesulfonate, a derivative of 4-hydrazino-N-(4-methylphenyl)-4-oxobutanamide, exhibits potent anticancer activity against breast cancer cell lines, such as Michigan Cancer Foundation-7 (MCF-7). This compound's synthesis and evaluation underscore the potential of 4-hydrazino derivatives in medicinal chemistry for developing new therapeutic agents against cancer, providing a foundation for further drug discovery efforts (Prasetiawati et al., 2022).
Anti-inflammatory and Analgesic Applications
New derivatives synthesized from 4-[4-[2-(2-(4-substituted benzylidene)hydrazinyl)-2-oxoethoxy]phenyl]-4-oxobutanoic acid have been investigated for their anti-nociceptive and anti-inflammatory activities. This research highlights the pharmacological potential of 4-hydrazino-N-(4-methylphenyl)-4-oxobutanamide derivatives in developing new treatments for pain and inflammation, indicating their value in drug development (Turan-Zitouni et al., 2014).
properties
IUPAC Name |
4-hydrazinyl-N-(4-methylphenyl)-4-oxobutanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c1-8-2-4-9(5-3-8)13-10(15)6-7-11(16)14-12/h2-5H,6-7,12H2,1H3,(H,13,15)(H,14,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIYONTTUXHSTJV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CCC(=O)NN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-hydrazino-N-(4-methylphenyl)-4-oxobutanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


